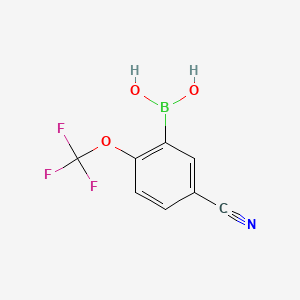

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-cyano-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPKBNMEIASWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674619 | |

| Record name | [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-64-5 | |

| Record name | B-[5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, synthesis, and reactivity, with a particular focus on its application in constructing novel therapeutic agents. This document is intended to be an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids in Drug Design

The strategic incorporation of fluorine-containing moieties into potential drug candidates is a well-established and powerful strategy in contemporary medicinal chemistry.[1] The distinctive properties of fluorine, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its strong electron-withdrawing nature, which can modulate a molecule's acidity and improve its ability to permeate cell membranes.[1]

This compound is a prime example of a reagent that synergistically combines the benefits of the -OCF3 group with the synthetic versatility of the boronic acid functional group.[2] The addition of a cyano (-CN) group further expands its utility, offering a versatile point for subsequent chemical modifications. This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex, biologically active compounds.[2][3]

This guide will offer a thorough examination of the chemical characteristics, synthesis, and reactivity of this important compound, providing actionable insights for its effective use in research and development.

Core Chemical and Physical Properties

A detailed understanding of a compound's physicochemical properties is crucial for its effective application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H5BF3NO3 | [3][4][5] |

| Molecular Weight | 230.94 g/mol | [3][4] |

| Appearance | Solid | |

| CAS Number | 1072946-64-5 | [3][4][5] |

| Solubility | Soluble in most polar organic solvents. | [6] |

| Storage | Recommended storage at -20°C. | [3] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved through a multi-step process that begins with readily available starting materials. A common and effective synthetic strategy is detailed below.

Synthetic Workflow Diagram

The synthesis generally involves the lithiation of an appropriate aromatic precursor, followed by a borylation step and subsequent hydrolysis.

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with 4-bromo-2-(trifluoromethoxy)benzonitrile and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C.

-

Lithiation: n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for a designated period.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup and Hydrolysis: The reaction is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Rationale for Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive with water and atmospheric oxygen.

-

Low Temperature: The lithiation is performed at very low temperatures to prevent unwanted side reactions.

-

Acidic Workup: The acidic workup is essential for the hydrolysis of the borate ester intermediate to the final boronic acid.

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly versatile reagent, most prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the construction of many pharmaceutical compounds.[8][9]

General Reaction Diagram

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Biaryl Synthesis

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium Carbonate (K2CO3)

-

1,4-Dioxane and Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.

-

Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water. Then, add the palladium catalyst.

-

Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product using column chromatography.[10]

Self-Validating System: The progress of the reaction can be reliably tracked using analytical techniques such as TLC and LC-MS. The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of the title compound.

-

1H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons.

-

13C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the cyano carbon, and the trifluoromethoxy carbon.

-

19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -OCF3 group.[1]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]

-

Handling: Avoid creating dust and avoid inhalation. Prevent contact with skin and eyes.[11][12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12][14]

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[11][12][13][14]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature provides chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. A solid understanding of its properties, synthesis, and reactivity is essential for its effective use in drug discovery and development. This guide has provided a detailed overview to assist researchers in leveraging the full potential of this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 1072946-64-5: B-[5-Cyano-2-(trifluoromethoxy)phenyl]bo… [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid CAS#: 1072946-64-5 [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. ereztech.com [ereztech.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethoxy groups into drug candidates is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate protein-binding affinities.[1] Phenylboronic acids, in turn, are indispensable building blocks in the synthesis of complex organic molecules, largely due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] The title compound, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid (CAS 1072946-64-5), is a prime example of a highly functionalized intermediate that combines these desirable features, making it a valuable reagent for the synthesis of novel therapeutics.[4][5] This guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to 4-Bromo-3-(trifluoromethoxy)benzonitrile as a readily accessible starting material. The core transformation, therefore, involves the conversion of the aryl bromide to the corresponding boronic acid. Two primary synthetic strategies are considered for this transformation:

-

Palladium-Catalyzed Miyaura-Ishiyama Borylation: This is a highly reliable and versatile method for the synthesis of arylboronates from aryl halides with excellent functional group tolerance.

-

Lithiation-Borylation via Halogen-Metal Exchange: This classic organometallic approach involves the conversion of the aryl bromide to an organolithium species, followed by quenching with a boron electrophile.

This guide will focus on the Palladium-Catalyzed Miyaura-Ishiyama Borylation as the preferred method due to its milder reaction conditions and broader functional group compatibility, which are advantageous given the presence of the electron-withdrawing cyano and trifluoromethoxy groups in the substrate.

Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura-Ishiyama Borylation

The proposed synthesis of this compound proceeds in two key steps:

-

Step 1: Palladium-Catalyzed Borylation of 4-Bromo-3-(trifluoromethoxy)benzonitrile. The aryl bromide is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol boronate ester.

-

Step 2: Hydrolysis of the Pinacol Boronate Ester. The resulting boronate ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 4-Bromo-3-(trifluoromethoxy)benzonitrile | C8H3BrF3NO | 266.02 | 1.0 |

| Bis(pinacolato)diboron | C12H24B2O4 | 253.94 | 1.2 |

| Palladium(II) acetate | Pd(OAc)2 | 224.49 | 0.02 |

| XPhos | C33H45P | 476.68 | 0.04 |

| Potassium acetate (KOAc) | CH3COOK | 98.14 | 3.0 |

| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | - |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-(trifluoromethoxy)benzonitrile (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium acetate (3.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H15BF3NO4 | 329.08 | 1.0 |

| Acetone | C3H6O | 58.08 | - |

| 2 M Hydrochloric acid (HCl) | HCl | 36.46 | - |

Procedure:

-

Dissolve the purified pinacol boronate ester (1.0 mmol) in acetone (10 mL).

-

Add 2 M aqueous hydrochloric acid (5 mL) to the solution.

-

Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white to off-white solid.

Mechanistic Insights

The palladium-catalyzed borylation of aryl halides is a well-established reaction that proceeds through a catalytic cycle.

Caption: Simplified catalytic cycle for the Miyaura-Ishiyama borylation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, a boron-containing species from bis(pinacolato)diboron displaces the halide on the palladium center.

-

Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst.

Safety and Handling Precautions

-

4-Bromo-3-(trifluoromethoxy)benzonitrile: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Anhydrous Solvents: Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

-

Acids and Bases: Handle with appropriate care and PPE.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 11B, and 19F NMR spectroscopy will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of this compound via a palladium-catalyzed Miyaura-Ishiyama borylation of 4-Bromo-3-(trifluoromethoxy)benzonitrile offers a reliable and efficient route to this valuable building block. The methodology described in this guide is based on well-established chemical principles and provides a clear, step-by-step protocol for its preparation. By leveraging this synthetic strategy, researchers and drug development professionals can readily access this key intermediate for the synthesis of novel and potentially therapeutic molecules.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. usbio.net [usbio.net]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid solubility data

An In-depth Technical Guide on the Solubility of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Authored by: Senior Application Scientist

Abstract

Introduction: The Role of Boronic Acids in Modern Chemistry

Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Their stability in air and moisture, coupled with their reactivity under mild conditions, makes them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] this compound, with its electron-withdrawing cyano and trifluoromethoxy groups, is a valuable reagent for introducing these specific moieties into a target molecule, thereby modulating its electronic and steric properties.[1]

A fundamental understanding of a compound's solubility is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthesis, it dictates the choice of reaction solvents, affects reaction kinetics, and is crucial for purification and crystallization processes. This guide will address the specific challenges and considerations for determining the solubility of this compound.

Physicochemical Properties and Their Impact on Solubility

The solubility of a boronic acid is governed by a delicate interplay of its solid-state properties and its interactions with the solvent. Key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BF₃NO₃ | [4][5] |

| Molecular Weight | 230.94 g/mol | [4][5] |

| Physical Form | Solid | [4][6] |

| SMILES String | FC(F)(F)OC1=CC=C(C#N)C=C1B(O)O | [4] |

| InChI Key | SZPKBNMEIASWNB-UHFFFAOYSA-N | [4] |

The presence of both a polar cyano group and a lipophilic trifluoromethoxy group suggests a nuanced solubility profile. The boronic acid moiety itself can engage in hydrogen bonding, but its overall solubility is heavily influenced by the substituents on the phenyl ring.[7] Generally, fluorinated arylboronic acids are of significant interest due to the effects of fluorine on properties like Lewis acidity.[8][9]

The Challenge of Boroxine Formation

A significant complication in studying boronic acid solubility is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][10] This equilibrium between the boronic acid and its boroxine form is influenced by factors such as temperature, solvent, and the presence of water.

Caption: Boronic acid-boroxine equilibrium.

This equilibrium means that when attempting to dissolve a boronic acid, one is often dealing with a mixture of the acid and its anhydride, which can have significantly different solubilities, leading to inconsistent and difficult-to-reproduce data.[10]

Experimental Protocol for Solubility Determination: The Dynamic Method

Due to the challenges of boroxine formation, a dynamic (synthetic) method is a reliable approach for determining the solubility of boronic acids.[7][10][11] This method involves heating a solid-liquid mixture of known composition at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.

Required Materials and Equipment

-

This compound

-

Selected solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[7][10]

-

Analytical balance (accuracy ±0.0001 g)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic bath with precise temperature control (±0.1 °C)

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or laser light source and detector

Step-by-Step Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. The composition should be known with high accuracy.[7]

-

Initial Setup : Place the vessel in the thermostatic bath and begin rigorous stirring to ensure a uniform suspension.

-

Controlled Heating : Slowly increase the temperature of the bath at a constant, slow rate (e.g., 0.1-0.5 °C/min).[11] A slow heating rate is crucial for accurately identifying the equilibrium point.

-

Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually or, for higher precision, by measuring the intensity of a light beam passing through the solution.[7][11]

-

Identify Dissolution Temperature : Record the temperature at which the solution becomes completely clear, indicating that all the solid has dissolved. This is the solid-liquid equilibrium point for the prepared composition.[7]

-

Construct Solubility Curve : Repeat steps 1-5 with different compositions of solute and solvent to collect a series of data points (solubility vs. temperature).

-

Data Analysis : Plot the mole fraction of the solute against the dissolution temperature to construct the solubility curve.

Caption: Workflow for the dynamic solubility determination method.

Expected Solubility Profile and Solvent Selection

While specific data is absent, we can infer a likely solubility profile for this compound based on general principles and data for similar compounds.

-

Polar Aprotic Solvents : Ketones (e.g., acetone) and ethers are often good solvents for phenylboronic acids due to their ability to engage in dipole-dipole interactions and, in the case of ketones, act as hydrogen bond acceptors.[10]

-

Chlorinated Solvents : Chloroform may offer moderate solubility.[7][10]

-

Nonpolar Solvents : Hydrocarbons like methylcyclohexane are expected to be poor solvents for this polar compound.[7][10]

-

Protic Solvents : Alcohols (e.g., methanol) can be good solvents, but may also participate in esterification reactions with the boronic acid. Water solubility is often low for arylboronic acids but can be pH-dependent.[12]

The introduction of the isobutoxy group into phenylboronic acid has been shown to generally increase solubility in most organic solvents.[7] The trifluoromethoxy group in the title compound is also expected to influence its solubility profile significantly.

For researchers, the following table can be used to record experimentally determined solubility data.

Table 2: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Notes |

| Example: Acetone | 25 | |||

| Example: Chloroform | 25 | |||

| Example: Methanol | 25 | |||

| Example: Toluene | 25 | |||

| Example: Water | 25 |

Conclusion

Determining the solubility of this compound is a critical step for its effective use in research and development. Although direct solubility data is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to generate this vital information. The dynamic method described herein is a field-proven technique for overcoming the inherent challenges of boronic acid chemistry, such as boroxine formation. By systematically applying this methodology, scientists can build a comprehensive solubility profile of the title compound, facilitating optimized reaction conditions, more effective purification strategies, and rational formulation design.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. Phenylboronic acid | 98-80-6 [chemicalbook.com]

A Technical Guide to the Stability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid: Principles and Practices

This guide provides an in-depth analysis of the stability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's intrinsic stability characteristics, potential degradation pathways, and best practices for its handling, storage, and application. By elucidating the "why" behind the recommended protocols, this guide aims to empower scientists to maximize the reagent's efficacy and ensure the integrity of their experimental outcomes.

Executive Summary: The Duality of Reactivity and Stability

This compound is a highly functionalized building block, prized for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2] The presence of two strong electron-withdrawing groups—the cyano (-CN) and trifluoromethoxy (-OCF₃) moieties—significantly modulates the electronic properties of the phenyl ring and the boron center. This electronic perturbation enhances its reactivity in certain desirable transformations but concurrently introduces specific stability challenges. Understanding the interplay between these functional groups and the boronic acid moiety is paramount for its effective use. This guide will dissect the key factors governing its stability, including its susceptibility to protodeboronation and boroxine formation, and provide actionable protocols for its preservation and quality assessment.

Physicochemical Properties and Electronic Profile

The stability of a boronic acid is intrinsically linked to its structure and electronic nature.[3] The subject molecule, with a molecular formula of C₈H₅BF₃NO₃ and a molecular weight of 230.94, is a white to off-white solid at room temperature.[4][5] The key to its chemical behavior lies in the electron-deficient nature of the boron atom, which acts as a Lewis acid.[3]

The cyano and trifluoromethoxy groups exert strong inductive and mesomeric electron-withdrawing effects. This has several important consequences:

-

Increased Lewis Acidity: The electron withdrawal intensifies the electrophilic character of the boron atom, which can influence its reactivity in catalytic cycles.[3][6]

-

Lowered pKa: Arylboronic acids are weak Lewis acids, and electron-withdrawing substituents decrease their pKa, making them more acidic.[3][6] This increased acidity can affect reaction kinetics and the propensity for certain degradation pathways.

-

Enhanced Propensity for Protodeboronation: Arylboronic acids with electron-deficient rings are known to be more susceptible to protodeboronation, a major degradation pathway.[7]

The trifluoromethoxy group, in particular, is a powerful electron-withdrawing substituent that has been shown to influence the acidity of phenylboronic acids.[8]

Key Degradation Pathways and Their Mechanisms

The long-term stability and in-process integrity of this compound are primarily threatened by two well-documented chemical transformations common to boronic acids: boroxine formation and protodeboronation.

Boroxine Formation: The Anhydride Equilibrium

Boronic acids can undergo a reversible dehydration reaction to form a six-membered cyclotrimeric anhydride known as a boroxine.[9][10][11] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.

The equilibrium between the boronic acid and its corresponding boroxine is influenced by several factors:

-

Water Content: The presence of water shifts the equilibrium towards the boronic acid. Conversely, anhydrous conditions or the removal of water (e.g., by azeotropic distillation or storage over a desiccant) favor boroxine formation.[9][12]

-

Temperature: Boroxine formation is often an entropically driven process, favored at higher temperatures due to the release of water molecules.[12][13]

-

Substituent Effects: Electron-donating groups on the aryl ring tend to favor boroxine formation, while electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the boronic acid.[13] Given the electron-deficient nature of the topic compound, the equilibrium may favor the monomeric boronic acid in the presence of even trace moisture.

Protodeboronation: The Irreversible Loss of Functionality

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[14][15] This is an irreversible and highly undesirable side reaction as it leads to the formation of an inactive byproduct (in this case, 4-cyano-2-(trifluoromethoxy)benzene) and a reduction in the effective concentration of the desired reagent.

The rate of protodeboronation is highly dependent on:

-

pH: The reaction can be catalyzed by both acid and base.[14][16] Many Suzuki-Miyaura coupling reactions are performed under basic conditions, which can promote protodeboronation, particularly for electron-deficient arylboronic acids.[17][18]

-

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

-

Solvent: The nature of the solvent can influence the rate of this degradation pathway.

-

Electronic Effects: As previously mentioned, electron-withdrawing groups on the aryl ring, such as the -CN and -OCF₃ groups in the title compound, make the C-B bond more susceptible to cleavage, thereby increasing the rate of protodeboronation.[7]

Recommended Handling and Storage Protocols

Given the inherent stability challenges, strict adherence to proper handling and storage protocols is crucial to preserve the quality of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C [4] | Minimizes the rate of all potential degradation pathways, including protodeboronation and boroxine formation. |

| Atmosphere | Inert (Nitrogen or Argon) [19] | Prevents potential oxidation and minimizes exposure to atmospheric moisture, which can hydrolyze boroxines or participate in other degradation reactions. |

| Moisture | Strictly avoid | Boronic acids are hygroscopic and can absorb moisture, which can lead to caking and promote hydrolysis of any boroxine present.[20][21] |

| Light | Store in an amber vial or in the dark | While not as critical as temperature and moisture, light can potentially initiate radical-based degradation pathways in some organic molecules. |

| Container | Tightly sealed, appropriate material (e.g., glass, HDPE) [20] | Prevents contamination and exposure to the atmosphere. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the solid in a glove box or under a stream of inert gas whenever possible.

-

Use clean, dry spatulas and glassware.

-

For solution-based applications, prepare solutions fresh and use them promptly. If storage of a solution is unavoidable, it should be stored under an inert atmosphere at low temperature.

Experimental Protocols for Stability Assessment

Regularly assessing the purity and stability of boronic acids is a critical component of quality control in a research setting. The following are standard methodologies for this purpose.

Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the boronic acid and identify the presence of major impurities, such as the protodeboronated byproduct.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into a clean vial.

-

Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) with a known purity into the same vial. The standard should have a resonance that is well-resolved from the analyte peaks.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure accurate integration.

-

-

Data Analysis:

-

Integrate a well-resolved, non-exchangeable proton signal from the boronic acid and a signal from the internal standard.

-

Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the masses of the analyte and standard.

-

Stability Study by HPLC

Objective: To monitor the degradation of the boronic acid over time under various stress conditions (e.g., elevated temperature, different pH values).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Aliquot the stock solution into several vials.

-

Subject the vials to different stress conditions (e.g., 40°C, pH 4, pH 9).

-

-

HPLC Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

-

Analyze the samples by reverse-phase HPLC (RP-HPLC). The analysis of boronic acids by RP-HPLC can be challenging due to on-column hydrolysis.[22][23] A method using a column with low silanol activity and a mobile phase without a pH modifier may be necessary to minimize this artifact.[23]

-

Use a suitable detector (e.g., UV at 254 nm).

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent boronic acid and the increase in the peak areas of any degradation products.

-

The primary degradation product to monitor for is the protodeboronated species, 4-cyano-2-(trifluoromethoxy)benzene.

-

Implications for Synthetic Applications

The stability profile of this compound has direct consequences for its use in synthesis, particularly in Suzuki-Miyaura couplings.

-

Reagent Stoichiometry: Due to the potential for degradation on storage or during the reaction, it may be necessary to use a slight excess of the boronic acid to ensure complete conversion of the coupling partner. The exact stoichiometry should be determined empirically.

-

Reaction Conditions: To mitigate protodeboronation, reaction conditions should be optimized. This may include using milder bases, lower reaction temperatures, and shorter reaction times. The choice of catalyst and ligands can also significantly impact the rate of the desired coupling versus the undesired protodeboronation.[18]

-

Work-up and Purification: The presence of the protodeboronated byproduct may complicate purification. A purification strategy (e.g., chromatography, crystallization) should be designed to efficiently remove this impurity.

Conclusion

This compound is a valuable synthetic tool whose utility is maximized through a thorough understanding of its stability. The strong electron-withdrawing nature of its substituents makes it particularly susceptible to protodeboronation, an irreversible degradation pathway. Additionally, like all boronic acids, it exists in equilibrium with its boroxine anhydride, a process governed by water content and temperature. By implementing the stringent storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- 1. Boron Suzuki Coupling | Borates Today [borates.today]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid CAS#: 1072946-64-5 [chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 14. Protodeboronation - Wikiwand [wikiwand.com]

- 15. Protodeboronation - Wikipedia [en.wikipedia.org]

- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. laballey.com [laballey.com]

- 21. borax.com [borax.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a specialized organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety, a cyano group, and a trifluoromethoxy group, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the known and anticipated physical and chemical characteristics of this compound, grounded in experimental data from closely related analogues and established analytical principles.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.

| Property | Value | Source(s) |

| CAS Number | 1072946-64-5 | [1][2] |

| Molecular Formula | C₈H₅BF₃NO₃ | [1] |

| Molecular Weight | 230.94 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | General knowledge for boronic acids |

| Form | Solid |

Structural and Physicochemical Properties

A seminal study on the ortho-, meta-, and para-isomers of (trifluoromethoxy)phenyl)boronic acid provides a robust framework for understanding the physicochemical behavior of this class of compounds.[3][4]

Acidity

The boronic acid functional group acts as a Lewis acid. The acidity, expressed as pKa, of phenylboronic acids is highly sensitive to the electronic effects of substituents on the phenyl ring. The introduction of electron-withdrawing groups, such as the trifluoromethoxy group, generally increases the Lewis acidity of the boronic acid. For instance, the pKa values of the meta and para isomers of (trifluoromethoxy)phenyl)boronic acid are approximately one unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][4] The additional presence of a strong electron-withdrawing cyano group at the 5-position is anticipated to further increase the acidity of this compound.

Crystal Structure and Solid-State Properties

X-ray diffraction studies of the ortho- and para-isomers of (trifluoromethoxy)phenyl)boronic acid reveal that these molecules typically form hydrogen-bonded dimers in the solid state.[3] This is a common structural motif for phenylboronic acids. The trifluoromethoxy group's position influences the twist angle of the boronic acid group relative to the phenyl ring. It is highly probable that this compound also adopts a similar dimeric structure in its crystalline form.

Due to the lack of specific experimental data, a definitive melting point cannot be provided. However, it is expected to be a solid at room temperature with a relatively high melting point, characteristic of crystalline organic acids.

Solubility

Generally, phenylboronic acids exhibit solubility in polar organic solvents and have limited solubility in nonpolar solvents like hexanes.[5] The solubility of fluorinated phenylboronic acids is often enhanced in highly polar organic solvents such as N,N-dimethylformamide (DMF) and alcohols. They are typically insoluble in low-polarity ether solvents and nonpolar hydrocarbons. The presence of the polar cyano group in this compound may slightly enhance its solubility in polar solvents compared to its non-cyanated counterparts.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of this compound. The following experimental protocols are based on established methods for the analysis of substituted phenylboronic acids.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. A comprehensive NMR analysis of this compound would involve ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic region will show characteristic splitting patterns corresponding to the protons on the phenyl ring.

¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.

¹¹B NMR: This is particularly useful for characterizing boronic acids. A signal in the typical range for tricoordinate boronic species would confirm the integrity of the boronic acid moiety.[3][4]

¹⁹F NMR: The trifluoromethoxy group will give a characteristic signal in the ¹⁹F NMR spectrum, likely showing coupling to the aromatic protons.[3][4]

Diagram of Analytical Workflow for Structural Characterization

Caption: Workflow for the structural characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound include:

-

O-H stretching: A broad band characteristic of the hydroxyl groups of the boronic acid.

-

C≡N stretching: A sharp, intense band for the cyano group.

-

C-O and C-F stretching: Bands associated with the trifluoromethoxy group.

-

B-O stretching: A characteristic band for the boron-oxygen bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and purity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Stability and Storage

Proper storage is critical to maintain the integrity of boronic acids.

-

Storage Temperature: It is recommended to store this compound at -20°C for long-term stability.[1]

-

Handling: For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[1]

-

Dehydration: Phenylboronic acids have a tendency to undergo dehydration to form their corresponding boroxines (trimeric anhydrides). This process can be reversible. Storing the compound in a dry environment is recommended.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on data for structurally similar compounds, such as other substituted phenylboronic acids.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of dust generation, use a suitable respirator.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire and Reactivity

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.

Diagram of Recommended Handling and Storage Protocol

Caption: Recommended workflow for the safe handling and storage of the compound.

Conclusion

This compound is a valuable reagent with significant potential in synthetic and medicinal chemistry. While some of its specific physical properties are yet to be reported in the literature, a comprehensive understanding of its characteristics can be achieved through the analysis of its structural analogues and the application of standard analytical methodologies. This guide provides a framework for researchers to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the specific physical constants of this promising molecule.

References

Commercial availability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

An In-depth Technical Guide to (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid (CAS: 1072946-64-5): Properties, Commercial Availability, and Synthetic Applications

Abstract

This compound is a specialized chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethoxy and cyano substitutions on the phenyl ring impart distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and core applications, with a particular focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols and workflows are presented to enable researchers and drug development professionals to effectively integrate this versatile reagent into their synthetic programs.

Introduction: The Strategic Value of Substituted Arylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in modern drug discovery.[1] Within this landscape, arylboronic acids are preeminent reagents due to their general stability to air and moisture, low toxicity, and high functional group tolerance.[2][3] Compounds like this compound are not mere synthons; they are strategic building blocks. The presence of two potent electron-withdrawing groups—the cyano (-CN) and trifluoromethoxy (-OCF3) moieties—significantly modulates the electronic character of the aromatic ring, thereby influencing the reactivity of the boronic acid and the properties of the final product. This makes it a valuable intermediate for creating novel molecular scaffolds in the search for new therapeutic agents.[3]

Physicochemical Properties and Structural Characteristics

Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a solid at room temperature, possessing a unique combination of functional groups that define its reactivity.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1072946-64-5 | [4][5][6] |

| Molecular Formula | C₈H₅BF₃NO₃ | [4][5][7] |

| Molecular Weight | 230.94 g/mol | [4][5][7] |

| Appearance | White to off-white solid/powder | [7][8] |

| Typical Storage | -20°C, under inert atmosphere | [4] |

| SMILES String | FC(F)(F)OC1=CC=C(C#N)C=C1B(O)O | [7] |

Structural Insights and Reactivity

The core of the molecule's utility lies in its B(OH)₂ group attached to a heavily substituted phenyl ring.

-

Lewis Acidity: Phenylboronic acids are mild Lewis acids.[2] The introduction of strong electron-withdrawing groups like -OCF₃ and -CN is known to increase the Lewis acidity of the boron center.[9] This enhanced acidity can facilitate the crucial transmetalation step in Suzuki-Miyaura coupling reactions, potentially allowing for milder reaction conditions.

-

Stability: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This process is often driven by heat or the presence of a dehydrating agent. For this reason, proper storage at low temperatures (-20°C is commonly recommended) is crucial to maintain its integrity and reactivity.[4]

Commercial Availability and Procurement

This compound is available from several chemical suppliers catering to the research and development market. Its availability facilitates its use in early-stage discovery programs without the immediate need for custom synthesis.

Table 2: Selected Commercial Suppliers

| Supplier | Grade / Purity | Notes |

| Sigma-Aldrich | AldrichCPR | Marketed for early discovery research. The buyer assumes responsibility for confirming identity and purity, as analytical data is not routinely collected for this product line.[7] |

| United States Biological | Highly Purified | A derivative of Phenylboronic Acid for use in organic synthesis.[4] |

| Allschoolabs | 97% | May contain varying amounts of the corresponding anhydride (boroxine).[6] |

| CRO SPLENDID LAB | Catalog Product | Offered as a research chemical.[5] |

Expert Insight on Procurement: When procuring this reagent, particularly for sensitive catalytic reactions, it is imperative for the researcher to perform their own quality control. Given that some suppliers state the product may contain anhydride, initial analysis (e.g., by ¹H NMR) is recommended to confirm the integrity of the C-B bond and the ratio of boronic acid to boroxine. This self-validating step ensures reproducibility in subsequent synthetic applications.

Plausible Synthetic Pathway

While this guide focuses on commercial availability, understanding the likely synthetic origin of the molecule is valuable. A common and logical approach to synthesizing arylboronic acids involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.

Caption: Generalized synthetic workflow for an arylboronic acid.

Methodology Explained

-

Organometallic Formation: The synthesis would likely start from a pre-functionalized aryl halide, such as 4-bromo-2-(trifluoromethoxy)benzonitrile. This precursor undergoes a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures (-78 °C), to generate a highly reactive aryllithium species.

-

Borylation: This nucleophilic intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃). The aryllithium attacks the boron atom, displacing one of the alkoxy groups.

-

Hydrolysis: The resulting borate ester is not isolated but is directly subjected to acidic aqueous workup. The hydrolysis of the two remaining alkoxy groups yields the final boronic acid product, which can then be isolated and purified.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C-C bond between the boronic acid's aryl ring and another sp²-hybridized carbon (from an aryl, vinyl, or heteroaryl halide/triflate).

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. This is a representative method and must be optimized for specific substrates.

Objective: To synthesize 3'-trifluoromethoxy-4'-cyano-[1,1'-biphenyl]-4-ol.

Reagents & Materials:

-

This compound (1.2 eq)

-

4-Bromophenol (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Causality: The boronic acid is used in slight excess to ensure complete consumption of the potentially more valuable aryl halide. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

-

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).

-

Causality: The dioxane solubilizes the organic reagents, while the water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvents (e.g., by sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Conclusion

This compound is a highly functionalized and commercially available building block that offers significant advantages for synthetic and medicinal chemists. Its distinct electronic profile, driven by the cyano and trifluoromethoxy substituents, provides a powerful lever for tuning molecular properties. By leveraging its reactivity in robust and well-established methodologies like the Suzuki-Miyaura coupling, researchers can efficiently access novel and complex molecular architectures, accelerating the pace of innovation in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. Buy Online - 5-Cyano-2-(trifluoromethoxy)phenylboronic acid?contains varying amounts of Anhydride? - 97%, high purity , CAS No.1072946-64-5 - We Deliver Worldwide [allschoolabs.com]

- 7. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Trifluoromethoxy Substituted Phenylboronic Acids: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery and Materials Science

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety, imparting a desirable combination of electronic and physicochemical properties to organic molecules. When appended to a phenylboronic acid scaffold, the resulting trifluoromethoxy substituted phenylboronic acids become highly valuable building blocks for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of these reagents, from their fundamental properties and synthesis to their application in cutting-edge research.

The trifluoromethoxy group is often considered a "super-methoxy" group. While it is sterically similar to an isopropyl group, its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly modulates the electron density of the aromatic ring, influencing the reactivity of the boronic acid moiety and the biological activity of the final compound.[1] This electron-withdrawing effect, coupled with the high lipophilicity of the -OCF₃ group, can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, trifluoromethoxy phenylboronic acids are instrumental in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide will delve into the synthesis, properties, and applications of the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid, providing field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Structural Characteristics

The position of the trifluoromethoxy substituent on the phenyl ring significantly influences the properties of the corresponding boronic acid. A comprehensive study of the three isomers (ortho, meta, and para) has revealed key differences in their acidity, stability, and solid-state structures.[4][5][6]

Acidity and Electronic Effects

The introduction of the electron-withdrawing -OCF₃ group generally increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[6] However, the position of the substituent plays a crucial role. The meta and para isomers are more acidic than the parent phenylboronic acid due to the strong inductive effect of the -OCF₃ group.[6] In contrast, the ortho isomer is the least acidic of the three, a phenomenon attributed to steric hindrance and the potential for intramolecular hydrogen bonding between the boronic acid and the trifluoromethoxy group.[4][5]

Table 1: Physicochemical Properties of Trifluoromethoxy Phenylboronic Acid Isomers

| Property | 2-(Trifluoromethoxy)phenylboronic acid | 3-(Trifluoromethoxy)phenylboronic acid | 4-(Trifluoromethoxy)phenylboronic acid |

| CAS Number | 175676-65-0 | 179113-90-7 | 139301-27-2 |

| Molecular Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol | 205.93 g/mol [2] | 205.93 g/mol |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder[2] | White to off-white crystalline solid |

| Melting Point | Not readily available | 89 °C[2] | 123-127 °C |

Solid-State Structure and Stability

X-ray crystallographic studies of the ortho and para isomers have shown that they form typical hydrogen-bonded dimers in the solid state.[4][5] The ortho isomer also exhibits a weak intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the trifluoromethoxy group.[4][5] These compounds generally exhibit good stability, making them amenable to a variety of reaction conditions. However, like all boronic acids, they can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. Proper storage in a cool, dry place is recommended to ensure their integrity.

Synthesis and Purification: A Practical Guide

The synthesis of trifluoromethoxy substituted phenylboronic acids is typically achieved through the reaction of a corresponding bromo(trifluoromethoxy)benzene with an organolithium reagent followed by quenching with a trialkyl borate. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylboronic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(trifluoromethoxy)phenylboronic acid, a commonly used isomer. The same principles can be applied to the synthesis of the ortho and meta isomers with minor modifications.

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for at least one hour to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure trifluoromethoxy phenylboronic acid.

Caption: A generalized workflow for the synthesis of trifluoromethoxy phenylboronic acids.

Key Applications in Organic Synthesis

The primary application of trifluoromethoxy substituted phenylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic materials.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the trifluoromethoxy phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The trifluoromethoxy group's electron-withdrawing nature can influence the reaction kinetics and yields, often leading to efficient coupling under mild conditions.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a trifluoromethoxy phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 equivalent)

-

Trifluoromethoxy phenylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, trifluoromethoxy phenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

A full suite of spectroscopic techniques is essential for the characterization of trifluoromethoxy substituted phenylboronic acids.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns dependent on the substitution pattern. The B(OH)₂ protons typically appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a singlet for the -OCF₃ group.

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a tricoordinate boron species.[5]

Handling and Safety

Trifluoromethoxy substituted phenylboronic acids are generally stable solids. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these compounds.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion and Future Outlook

Trifluoromethoxy substituted phenylboronic acids are indispensable tools for the modern synthetic chemist. Their unique electronic and physicochemical properties, imparted by the trifluoromethoxy group, make them highly valuable building blocks for the construction of complex molecules with applications in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to harness the full potential of these versatile reagents. As the demand for novel fluorinated compounds continues to grow, the importance of trifluoromethoxy phenylboronic acids in both academic and industrial research is set to expand even further.

References

Methodological & Application

Suzuki coupling with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid protocol

An Application Guide for the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] First reported by Akira Suzuki in 1979, this versatile methodology has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical process chemistry, stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the general low toxicity of its requisite boronic acid reagents.[2][3][4][5]

This guide focuses on the application of a specific, highly functionalized building block: This compound . The incorporation of cyano (-CN) and trifluoromethoxy (-OCF₃) groups into molecular scaffolds is a prevalent strategy in drug design.[6] The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity, while the cyano group acts as a versatile synthetic handle and a key pharmacophoric element. The biaryl structures synthesized using this reagent are of significant interest for the development of novel therapeutics and advanced materials.[7][8]

This document provides a detailed technical overview, a robust experimental protocol, and field-proven insights for researchers employing this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9] Understanding these steps is critical for rational optimization and troubleshooting.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a Pd(II) complex.[1][2][9] The reactivity of the halide is generally I > Br > OTf >> Cl.[1][3]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10][11][12]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Optimizing Key Reaction Parameters

The success of coupling this compound is contingent on the careful selection of several key parameters. The electronic properties of this substrate—bearing both an electron-withdrawing cyano group and a trifluoromethoxy group—necessitate a well-chosen catalytic system.

Palladium Catalyst and Ligand Selection